molecular formula C22H25F3N2O2 B1621411 Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate CAS No. 675602-69-4

Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No.: B1621411
CAS No.: 675602-69-4
M. Wt: 406.4 g/mol
InChI Key: WYDUDCFIXKXWER-UHFFFAOYSA-N
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Description

Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic or nucleophilic trifluoromethylation reactions.

    Coupling Reactions: The final coupling of the benzyl group with the pyrrolidine and trifluoromethyl-substituted phenyl group is achieved using carbamate formation reactions, often involving reagents like carbonyldiimidazole or phosgene derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural complexity and functional group diversity.

Medicine:

  • Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.

Industry:

  • Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The benzyl group may facilitate binding to hydrophobic pockets within target proteins.

Comparison with Similar Compounds

  • Benzyl methyl(2-(pyrrolidin-1-yl)-1-phenylethyl)carbamate
  • Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-chlorophenyl)ethyl)carbamate
  • Benzyl methyl(2-(pyrrolidin-1-yl)-1-(4-fluorophenyl)ethyl)carbamate

Comparison:

    Uniqueness: The presence of the trifluoromethyl group in Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate distinguishes it from similar compounds, as this group significantly influences the compound’s chemical reactivity and biological activity.

    Reactivity: The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a more robust candidate for pharmaceutical applications.

    Biological Activity: The trifluoromethyl group can improve the compound’s ability to interact with biological targets, potentially leading to more potent and selective effects.

Properties

IUPAC Name

benzyl N-methyl-N-[2-pyrrolidin-1-yl-1-[3-(trifluoromethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c1-26(21(28)29-16-17-8-3-2-4-9-17)20(15-27-12-5-6-13-27)18-10-7-11-19(14-18)22(23,24)25/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUDCFIXKXWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375212
Record name Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-69-4
Record name Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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